

Elucidating the Crystal Structure of Benzo[b]thiophene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzo[b]thiophene

Cat. No.: B081002

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Disclaimer: As of December 2025, a specific single-crystal X-ray diffraction study determining the precise crystal structure of **4-Methylbenzo[b]thiophene** is not publicly available in surveyed crystallographic databases. This guide, therefore, presents a detailed analysis of a closely related and structurally significant derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, to provide researchers, scientists, and drug development professionals with a representative understanding of the crystallographic features of this class of compounds. The methodologies and data presentation herein serve as a valuable proxy and guide for the crystallographic study of substituted benzo[b]thiophenes.

Introduction to Benzo[b]thiophene Crystallography

Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their rigid, planar structure provides a versatile scaffold for the design of biologically active molecules. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. X-ray crystallography is the definitive technique for determining these precise atomic arrangements.

Crystal Structure Analysis of a Representative Derivative

The following sections detail the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate.

The crystallographic data for methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the geometry and packing of this substituted benzo[b]thiophene.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Value
Empirical Formula	C ₁₄ H ₁₄ FNO ₅ S ₂
Formula Weight	359.40
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.1712(7) Å
b	19.8982(1) Å
c	7.6814(6) Å
α	90°
β	95.347(7)°
γ	90°
Volume	1547.9(2) Å ³
Z	4
Calculated Density	1.542 Mg/m ³
Absorption Coefficient	0.379 mm ⁻¹
F(000)	744

Table 2: Selected Bond Lengths

Bond	Length (Å)
S(1)-C(8)	1.725(3)
S(1)-C(1)	1.765(3)
S(2)-O(4)	1.423(2)
S(2)-O(5)	1.428(2)
S(2)-N(1)	1.643(2)
S(2)-C(3)	1.789(3)
F(1)-C(4)	1.365(3)
O(1)-C(9)	1.200(4)
O(2)-C(9)	1.321(4)
O(2)-C(10)	1.451(4)
N(1)-C(12)	1.472(4)
N(1)-C(11)	1.476(4)

Table 3: Selected Bond Angles

Angle	Degrees (°)
C(8)-S(1)-C(1)	91.54(14)
O(4)-S(2)-O(5)	120.14(14)
O(4)-S(2)-N(1)	107.54(13)
O(5)-S(2)-N(1)	106.94(13)
O(4)-S(2)-C(3)	108.64(13)
O(5)-S(2)-C(3)	107.82(13)
N(1)-S(2)-C(3)	105.14(12)
C(12)-N(1)-C(11)	111.9(2)
C(12)-N(1)-S(2)	116.5(2)
C(11)-N(1)-S(2)	116.1(2)

Experimental Protocols

The determination of the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved the following key experimental procedures.

A method for the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed. The title compound was crystallized from acetonitrile to yield single crystals suitable for X-ray diffraction analysis.

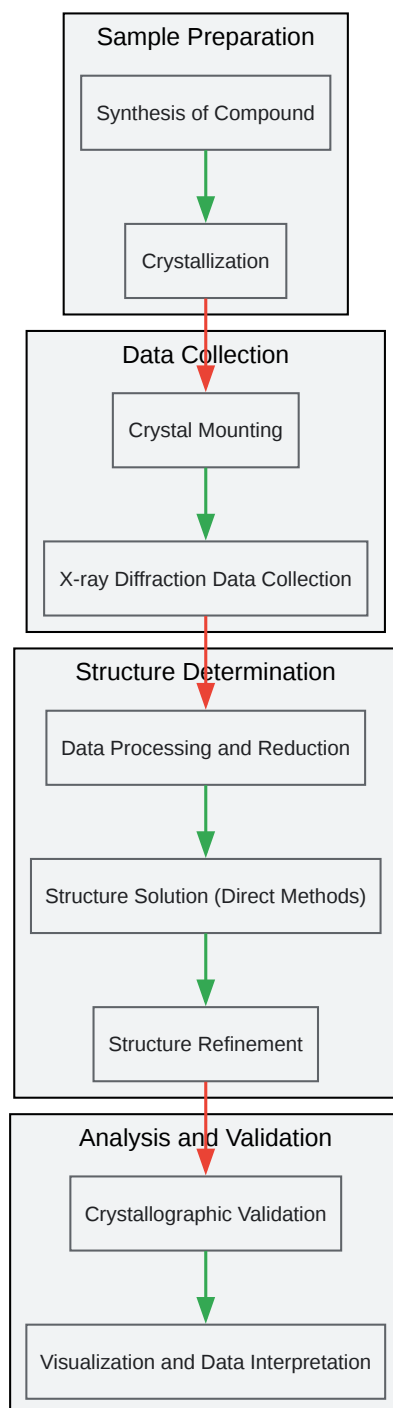
A single crystal of the compound was mounted on a diffractometer. The intensity data were collected at 293 K. A graphite-monochromated MoK α radiation source was used. Data were collected using the ω -scan technique.

The crystal structure was solved by direct methods using the SHELXTL software package. The refinement of the structure was carried out by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Experimental Workflow for Crystal Structure Determination



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Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of **4-Methylbenzo[b]thiophene** remains to be determined, the detailed analysis of the closely related methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides a robust framework for understanding the structural characteristics of this important class of compounds. The presented data on unit cell dimensions, bond lengths, and bond angles, along with the outlined experimental protocols, offer valuable insights for researchers in drug discovery and materials science. Future crystallographic studies on **4-Methylbenzo[b]thiophene** and its derivatives will further enhance our understanding of their structure-property relationships.

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